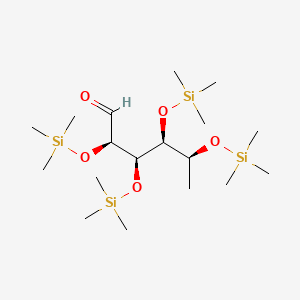
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar found in many plants and some bacteria. The TMS (trimethylsilyl) group is used to protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze using techniques such as gas chromatography and mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal typically involves the protection of the hydroxyl groups of L-rhamnose with trimethylsilyl groups. This can be achieved by reacting L-rhamnose with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the TMS groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The TMS groups can be oxidized to form silanols.
Reduction: The TMS groups can be reduced back to the original hydroxyl groups.
Substitution: The TMS groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for the oxidation of TMS groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of TMS groups.
Substitution: Reagents such as halogenated silanes or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TMS groups can yield silanols, while reduction can regenerate the original hydroxyl groups of L-rhamnose .
Applications De Recherche Scientifique
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of carbohydrates.
Medicine: Investigated for its potential use in drug delivery systems and as a component of vaccines.
Industry: Used in the production of biosurfactants and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal involves the interaction of its trimethylsilyl groups with various molecular targets. The TMS groups protect the hydroxyl groups of L-rhamnose, making it more stable and easier to analyze. In biological systems, the TMS groups can be removed to release the active L-rhamnose, which can then participate in glycosylation reactions and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Fucose, 4TMS derivative: Similar in structure to (2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal but derived from L-fucose.
Mannose, 6-deoxy-2,3,4,5-tetrakis-O-(trimethylsilyl)-, L-: Another TMS derivative of a deoxy sugar.
Uniqueness
This compound is unique due to its specific structure and the presence of trimethylsilyl groups, which provide stability and facilitate analysis. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
19127-15-2 |
|---|---|
Formule moléculaire |
C18H44O5Si4 |
Poids moléculaire |
452.885 |
Nom IUPAC |
(2R,3R,4S,5S)-2,3,4,5-tetrakis(trimethylsilyloxy)hexanal |
InChI |
InChI=1S/C18H44O5Si4/c1-15(20-24(2,3)4)17(22-26(8,9)10)18(23-27(11,12)13)16(14-19)21-25(5,6)7/h14-18H,1-13H3/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
HZBOSAPUGYAKKA-XSLAGTTESA-N |
SMILES |
CC(C(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















